molecular formula C9H6FNO B1450368 4-fluoro-1H-indole-5-carbaldehyde CAS No. 1368354-37-3

4-fluoro-1H-indole-5-carbaldehyde

Cat. No.: B1450368
CAS No.: 1368354-37-3
M. Wt: 163.15 g/mol
InChI Key: KREBWWXPGNBYRQ-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indole-5-carbaldehyde is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their biological and chemical properties. The presence of a fluorine atom at the 4-position and an aldehyde group at the 5-position makes this compound particularly interesting for synthetic and medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-fluoro-1H-indole-5-carbaldehyde is known to participate in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and thereby affecting downstream signaling events .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic pathways. This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit signaling pathways by binding to receptors and modulating their activity. These interactions can lead to changes in gene expression, enzyme activity, and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, while exceeding this threshold can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the specific biological context .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-indole-5-carbaldehyde typically involves the introduction of a fluorine atom and an aldehyde group onto the indole ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 4-fluoroindole using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The reaction is carried out under controlled conditions to ensure the selective introduction of the aldehyde group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Fluoro-1H-indole-5-carboxylic acid.

    Reduction: 4-Fluoro-1H-indole-5-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1H-indole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a building block in drug discovery and development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.

    5-Fluoro-1H-indole-3-carbaldehyde: Similar structure but with the fluorine atom at the 5-position and the aldehyde group at the 3-position.

    4-Chloro-1H-indole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

4-Fluoro-1H-indole-5-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which can influence its reactivity and biological activity. The presence of fluorine can enhance the compound’s lipophilicity and electron-withdrawing properties, making it a valuable intermediate in various synthetic and medicinal chemistry applications.

Properties

IUPAC Name

4-fluoro-1H-indole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-9-6(5-12)1-2-8-7(9)3-4-11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREBWWXPGNBYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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